N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Overview
Description
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by its unique structure, which includes an amino group, a nitrobenzyl thioether, a dihydropyrimidinone core, and a fluorobenzamide moiety
Scientific Research Applications
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
The synthesis of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group on the dihydropyrimidinone core.
Fluorobenzamide formation: The final step involves the coupling of the fluorobenzoyl chloride with the amino group on the dihydropyrimidinone core.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, reducing agents like sodium borohydride, and coupling reagents like boronic acids and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can be compared with other similar compounds, such as:
4-amino-2-phenylpyrimidines: These compounds also contain a pyrimidine core and have been studied for their potential biological activities.
Nitrobenzyl derivatives:
Fluorobenzamides: These compounds are characterized by the presence of a fluorobenzamide moiety and have been investigated for their pharmacological properties.
The uniqueness of this compound lies in its combination of structural features, which may confer specific reactivity and biological activity not observed in other similar compounds.
Properties
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4S/c19-13-7-2-1-6-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-4-3-5-11(8-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHYHVVRALSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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